molecular formula C14H21N B12075583 Cyclohexyl(3-methylphenyl)methanamine

Cyclohexyl(3-methylphenyl)methanamine

Cat. No.: B12075583
M. Wt: 203.32 g/mol
InChI Key: GCNZUNAWSKSIAP-UHFFFAOYSA-N
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Description

Cyclohexyl(3-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is characterized by a cyclohexyl group attached to a methanamine moiety, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(3-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the hydrogenation of benzene methanamine in the presence of a ruthenium catalyst. This reaction is typically carried out under fixed bed hydrogenation conditions, achieving high conversion rates and selectivity .

Industrial Production Methods: For industrial-scale production, the continuous hydrogenation method is preferred due to its efficiency and cost-effectiveness. This method utilizes a fixed bed reactor and a ruthenium catalyst, ensuring high product yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products:

    Oxidation: Formation of cyclohexyl(3-methylphenyl)ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclohexyl(3-methylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • Cyclohexyl(m-tolyl)methanamine
  • 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine

Comparison: Cyclohexyl(3-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cyclohexyl-(3-methylphenyl)methanamine

InChI

InChI=1S/C14H21N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3

InChI Key

GCNZUNAWSKSIAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCCCC2)N

Origin of Product

United States

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